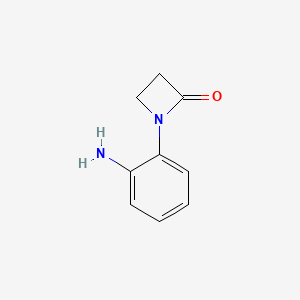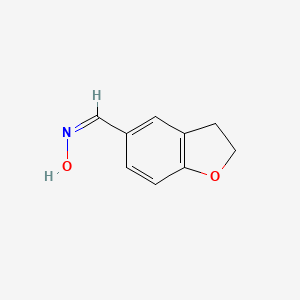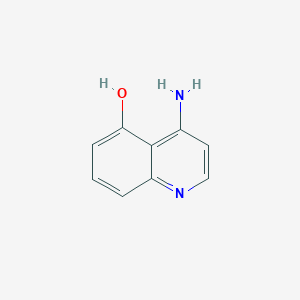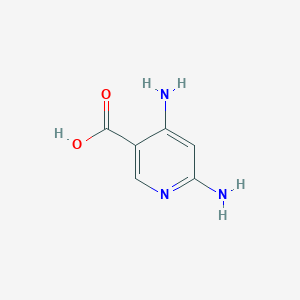
1-(2-Aminophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)azetidin-2-one is a heterocyclic compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals. The azetidinone ring is a core structure in many β-lactam antibiotics, which are crucial in the treatment of bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of Schiff bases, which are condensation products of aldehydes and amines. For instance, the reaction of 2-aminobenzaldehyde with chloroacetyl chloride in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone oxides, while substitution reactions can produce a variety of substituted azetidinones .
Aplicaciones Científicas De Investigación
1-(2-Aminophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is a key intermediate in the development of β-lactam antibiotics and other therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminophenyl)azetidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for cell wall construction. This leads to the disruption of cell wall integrity and ultimately bacterial cell death .
Comparación Con Compuestos Similares
- 1-(4-Aminophenyl)azetidin-2-one
- 3-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one
- 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one
Uniqueness: 1-(2-Aminophenyl)azetidin-2-one is unique due to its specific substitution pattern on the azetidinone ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block in the synthesis of various bioactive compounds sets it apart from other similar azetidinones .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
1-(2-aminophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6,10H2 |
Clave InChI |
PVBIYRKDWMPTLU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)




![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)



![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)

